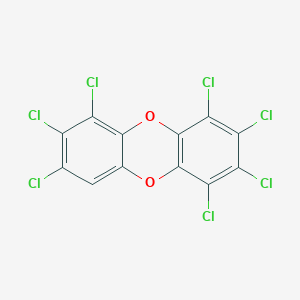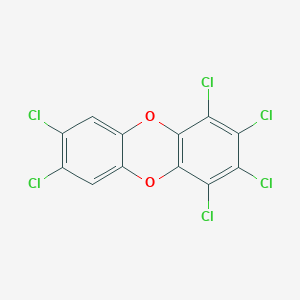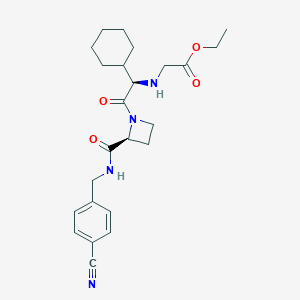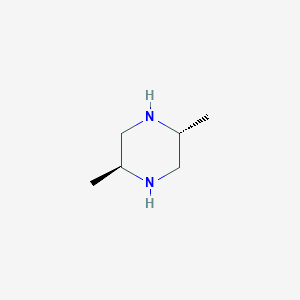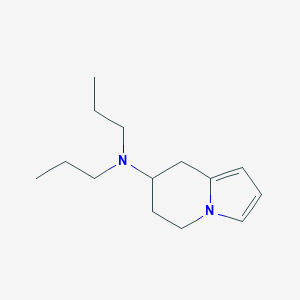
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine, also known as DPIA, is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. DPIA is a derivative of indolizidine, a class of alkaloids found in various plant species.
Mécanisme D'action
The mechanism of action of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is not fully understood. However, it has been suggested that N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine acts as a partial agonist at the serotonin receptor, which may contribute to its effects on mood and behavior. N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has also been shown to affect the activity of certain enzymes and ion channels, which may contribute to its effects on cancer cells.
Effets Biochimiques Et Physiologiques
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been shown to have various biochemical and physiological effects. In animal studies, N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been shown to increase locomotor activity and reduce anxiety-like behavior. N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has also been shown to inhibit the growth of certain cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is that it is relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, one limitation of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems.
Orientations Futures
There are several future directions for the study of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine. One direction is to further investigate its potential use in neuropharmacology, particularly in the treatment of mood disorders. Another direction is to investigate its potential use in cancer research, particularly in the development of new cancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine, as well as its mechanism of action.
Méthodes De Synthèse
The synthesis of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine involves the use of various reagents and solvents. One of the most common methods for synthesizing N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is through the reaction of N,N-dipropyltryptamine with sodium borohydride in the presence of acetic acid. This reaction yields N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine as the final product. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the desired product.
Applications De Recherche Scientifique
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been studied for its potential application in various fields of medicine, including neuropharmacology and cancer research. In neuropharmacology, N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been shown to have an affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines.
Propriétés
Numéro CAS |
140848-65-3 |
|---|---|
Nom du produit |
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine |
Formule moléculaire |
C14H24N2 |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine |
InChI |
InChI=1S/C14H24N2/c1-3-8-15(9-4-2)14-7-11-16-10-5-6-13(16)12-14/h5-6,10,14H,3-4,7-9,11-12H2,1-2H3 |
Clé InChI |
BCXCDTKLXHURCX-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCN2C=CC=C2C1 |
SMILES canonique |
CCCN(CCC)C1CCN2C=CC=C2C1 |
Synonymes |
7-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine 7-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine, (R)-isomer DIP-5,6,7,8-TETIND |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



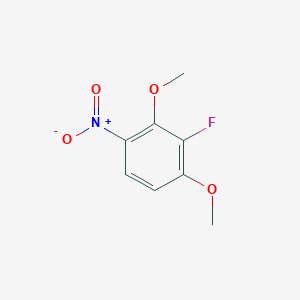

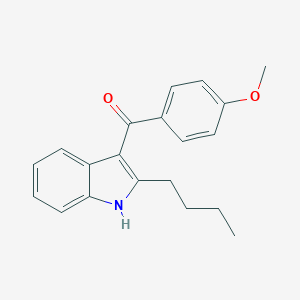
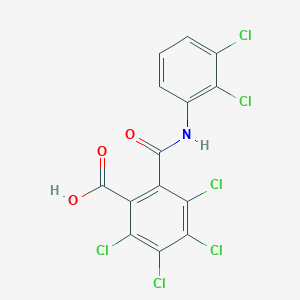
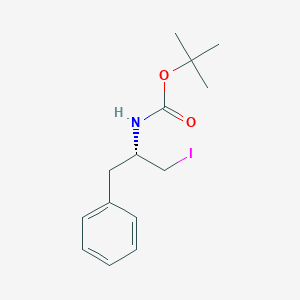
![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)
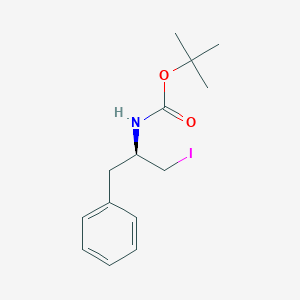
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
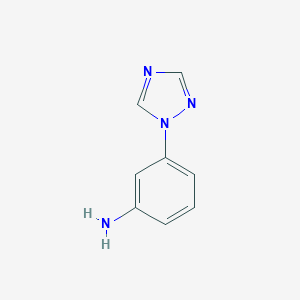
![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)
